molecular formula B12H12S B1143558 mercaptoundecahydrododecaborate CAS No. 12294-22-3

mercaptoundecahydrododecaborate

货号: B1143558
CAS 编号: 12294-22-3
分子量: 173.87
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Mercaptoundecahydrododecaborate (B~12~H~11~SH²⁋‍, commonly known as BSH) is a pivotal boron cluster compound in developing agents for Boron Neutron Capture Therapy (BNCT), an advanced binary treatment for cancer . Its primary research value lies in its high boron content and the presence of a reactive sulfhydryl group, which serves as a powerful handle for functionalization and bioconjugation to create tumor-seeking compounds . Researchers utilize BSH as a versatile building block to synthesize a broad spectrum of bioconjugates, employing high-yielding reactions such as amidation, esterification, and particularly the Cu(I)-catalyzed azide-alkyne cycloaddition ("click chemistry") . This methodology allows for the covalent incorporation of the boron cluster into various biomolecules, including lipids for liposomal boron delivery systems, with the goal of improving tumor selectivity and cellular uptake . The biocompatibility of these conjugation strategies is exemplified by the ability to visualize the distribution of BSH-alkyne compounds within cellular cytoplasm, such as in HeLa cells, after subsequent conjugation with fluorescent azide dyes . Synthesized BSH-conjugates have demonstrated low cytotoxicity alongside the potential for significant increases in boron accumulation in cancer cells, making this compound a critical starting material for ongoing efforts in designing and evaluating the next generation of BNCT delivery agents .

属性

CAS 编号

12294-22-3

分子式

B12H12S

分子量

173.87

产品来源

United States

准备方法

S-Alkylation for Sulfonium Salt Formation

Primary alkyl halides react with BSH to form S,S-bis-substituted sulfonium salts. For example, treatment with propargyl bromide yields S,S-dipropargyl-SB12_{12}H_{11}$$$$^- (1 ), a precursor for click chemistry applications. Secondary alkyl halides, however, favor monoalkylation, producing thioethers such as S-cyanoethyl-SB12_{12}H_{11}$$$$^{2-} (2 ). The stability of these sulfonium salts varies; cyanoethyl-substituted derivatives undergo partial dealkylation upon exposure to tetramethylammonium hydroxide, yielding thioethers.

S-Acylation for Thioester Formation

BSH reacts with acid halides to form thioesters, which exhibit surprising hydrolytic stability. For instance, acetyl chloride produces S-acetyl-BSH, a intermediate for further functionalization. This method enables the introduction of carboxylate groups, as demonstrated in the synthesis of S-carboxyalkyl-thioether derivatives via haloalkyl carboxylic acids.

Table 1: Representative Alkylation and Acylation Products

Derivative TypeReactantProduct StructureYield (%)Stability
Sulfonium saltPropargyl bromideS,S-dipropargyl-SB12_{12}H_{11}$$$$^-85Moderate in aqueous
Thioether2-Bromoethyl cyanideS-cyanoethyl-SB12_{12}H_{11}$$$$^{2-}72High
ThioesterAcetyl chlorideS-acetyl-BSH68Hydrolytically stable

Polymer Conjugation Techniques

Dextran-BSH Conjugates

Two primary methods have been developed for conjugating BSH to dextran:

  • Method A : Dextran activation with 1-cyano-4-(dimethylamino)pyridine (CDAP), followed by coupling with 2-aminoethyl pyridyl disulfide and BSH via disulfide exchange. This approach yields limited boron loading (10–20 cages per dextran chain).

  • Method B : Derivatization of dextran with multiallyl groups, enabling free-radical-initiated addition of BSH. This method achieves 100–125 boron cages per chain (1,200–1,500 boron atoms), making it superior for BNCT applications.

Table 2: Comparison of Dextran Conjugation Methods

ParameterMethod AMethod B
Boron cages per chain10–20100–125
Boron atoms per chain120–2401,200–1,500
StabilityModerate (disulfide bond)High (C–S covalent bond)

Encapsulation Methods for Enhanced Delivery

Liposomal encapsulation of BSH addresses challenges in cellular uptake and biodistribution. Optimization studies demonstrate that increasing lipid concentration from 10 to 150 mg/mL enhances encapsulation efficiency from 4.2% to 45.9%, with boron content rising from 9.5 μg to 54.3 μg. At a fixed lipid concentration (30 mg/mL), elevating BSH concentration boosts boron content from 26.2 μg to 326.3 μg. These liposomes, composed of phosphatidylcholine and cholesterol, exhibit improved tumor accumulation in preclinical models.

Click Chemistry Approaches for Functionalization

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has revolutionized BSH functionalization. Propargylated BSH derivatives (1 and 4 ) react with azides to form triazole-linked conjugates. For example, 1 reacts with Alexa Fluor 488 azide to yield fluorescent probes for intracellular tracking. This method enables modular attachment of targeting moieties (e.g., folate, RGD peptides) and imaging agents, with yields exceeding 90%.

Analytical Methods for Assessing Boron Content

Quantification of boron in BSH derivatives relies on:

  • Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES) : Measures total boron content with detection limits of 0.1 ppm.

  • Elemental Analysis : Determines sulfur-to-boron ratios to confirm substitution levels.

  • 11^{11}B NMR Spectroscopy : Characterizes boron cluster integrity, with shifts at δ 10–15 ppm indicating intact closo-structure .

化学反应分析

Types of Reactions

Mercaptoundecahydrododecaborate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields .

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions, including temperature, pH, and solvent choice, play a crucial role in determining the reaction’s outcome .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acid derivatives, while reduction reactions can produce various boron-hydride compounds .

科学研究应用

Case Studies and Clinical Trials

  • Glioblastoma Multiforme : Clinical trials have demonstrated the effectiveness of mercaptoundecahydrododecaborate in treating glioblastoma multiforme. A study indicated that BSH combined with neutron irradiation resulted in significant tumor reduction compared to controls, highlighting its potential as a therapeutic agent .
  • Melanoma Treatments : Research has shown that BSH can enhance the efficacy of BNCT in melanoma models. In particular, studies using murine models indicated improved survival rates when BSH was administered prior to neutron irradiation, suggesting a promising avenue for treatment .
  • Head and Neck Tumors : Ongoing clinical trials are exploring the use of BSH for head and neck cancers. Initial results suggest that BSH may provide a therapeutic advantage, although further studies are needed to establish optimal dosing and efficacy .

Synthesis and Derivatization

The synthesis of this compound typically involves the reaction of disodium dodecahydrododecaborate with thiopyrrolidine derivatives. This method allows for the production of BSH with high yields and purity, facilitating its use in research and clinical settings .

Functionalization Approaches

Recent advancements have focused on modifying BSH to enhance its bioavailability and targeting capabilities:

  • Cell-Penetrating Peptides : Studies have explored the conjugation of BSH with cell-penetrating peptides to improve its uptake by tumor cells, thereby increasing its therapeutic effectiveness .
  • Nanoparticle Conjugation : Researchers have developed biodegradable nanoparticles containing boron clusters that improve tumor accumulation while minimizing systemic toxicity .

Toxicity and Safety Profile

This compound has been shown to exhibit low toxicity levels comparable to sodium chloride, making it a safer alternative for clinical applications. The approximate lethal dose for rats is around 7.5 g/kg, indicating a favorable safety profile for human use . However, ongoing studies continue to assess long-term effects and potential side effects associated with its use in BNCT.

Summary of Findings

The applications of this compound in scientific research and clinical therapy are promising, particularly within the realm of boron neutron capture therapy. Its ability to selectively target tumors while maintaining a low toxicity profile positions it as a valuable compound in cancer treatment strategies.

Application AreaDescriptionKey Findings
Boron Neutron Capture Therapy Utilizes BSH for selective targeting of tumors during neutron irradiationSignificant tumor reduction observed in glioblastoma and melanoma models
Synthesis Derived from disodium dodecahydrododecaborate using thiopyrrolidineHigh yield synthesis methods established
Functionalization Enhancements via cell-penetrating peptides or nanoparticle conjugationImproved bioavailability and targeting capabilities
Toxicity Profile Low toxicity comparable to sodium chlorideSafe for clinical use with ongoing evaluations on long-term effects

相似化合物的比较

Comparison with Similar Compounds

BSH is compared to other boron delivery agents based on chemical properties, pharmacokinetics, and clinical performance. Key compounds include boronophenylalanine (BPA), dodecahydroxy-closo-dodecaborate, and liposome-conjugated BSH derivatives.

Structural and Functional Comparisons

Table 1: Key Properties of BSH vs. BPA
Property BSH BPA
Chemical Structure Inorganic boron cluster with -SH group Organic amino acid analog (C₉H₁₂BNO₄)
Boron Content 12 boron atoms per molecule 1 boron atom per molecule
Solubility Water-soluble (disodium salt) Requires fructose complexation
Cellular Uptake Passive diffusion (low efficiency) Active transport via LAT1 transporters
Tumor Retention Moderate (clears rapidly) High (accumulates via amino acid pathways)
Clinical Use Brain tumors (Japan, EU) Melanoma, head/neck cancers (USA, Japan)
Key Limitation Poor membrane permeability Lower boron density per molecule

BSH’s inorganic backbone provides superior boron density compared to BPA, but its lack of active transport mechanisms limits tumor targeting . Conversely, BPA’s amino acid structure enables selective uptake in proliferating cells but requires higher doses to achieve therapeutic boron levels .

Comparison with Modified BSH Derivatives

To address BSH’s limitations, researchers have developed derivatives with enhanced delivery:

Table 2: Engineered BSH Derivatives and Their Advantages
Derivative Modification Advantage(s)
Lipopeptide-BSH Conjugated to PAR1-derived peptides 4–5× higher cellular uptake in glioblastoma cells
Transferrin-PEG Liposomes Encapsulated in transferrin-coated liposomes Tumor-specific targeting via transferrin receptors
BSH-Cyclodextrin Complex Conjugated with ethylene glycol linkers Improved water solubility and stability
BSH-Peptide Conjugates Fused to cell-penetrating peptides (e.g., A6K) Enhanced intracellular delivery and self-assembly into nanotubes

These modifications improve BSH’s pharmacokinetics. For example, lipopeptide-BSH (compound 5a) demonstrated a 3.5× stronger radiosensitizing effect than unmodified BSH in T98G glioblastoma cells under neutron irradiation . Similarly, transferrin-PEG liposomes increased BSH accumulation in murine tumors by 40–60% compared to free BSH .

Comparison with Other Boron Clusters

  • Dodecahydroxy-closo-dodecaborate(2−) : A hydroxylated derivative of B₁₂H₁₂²⁻ with 12 -OH groups. While more water-soluble than BSH, its lack of a reactive -SH group limits conjugation to targeting moieties .
  • However, its heavy iodine atoms reduce neutron cross-section efficiency compared to BSH .

Research Findings and Clinical Implications

Pharmacokinetics and Biodistribution

  • BSH binds to serum albumin, prolonging its circulation time but reducing tumor bioavailability .
  • In rats, liposomal BSH formulations increased brain tumor boron concentrations by 70% compared to free BSH .
  • BPA outperforms BSH in melanoma due to its affinity for melanin synthesis pathways, achieving tumor-to-blood boron ratios >3:1 .

Toxicity and Stability

  • Unmodified BSH exhibits low systemic toxicity but can induce oxidative stress in renal tissues at high doses .
  • Piperazine-linked BSH derivatives (e.g., compound 14) show reduced cytotoxicity while maintaining cellular uptake levels .

Clinical Trials and Outcomes

  • In recurrent head and neck cancers, BPA-based BNCT achieved partial response rates of 58%, compared to 42% for BSH .
  • BSH remains the standard for glioblastoma in Japan, with 5-year survival rates of 18–25% when combined with surgery and radiotherapy .

常见问题

Basic: What methodological approaches are recommended for quantifying mercaptoundecahydrododecaborate in biological samples?

Answer:
Quantification can be achieved via:

  • Spectrophotometry with DTNB : A reaction with 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) generates 2-nitro-5-thiobenzoate, measured at 398 nm (molar absorptivity: 1.65 × 10⁴ dm³ mol⁻¹ cm⁻¹). This method has a detection limit of 2 × 10⁻⁵ mol dm⁻³ and is validated for brain tumor studies .
  • FT-IR Spectroscopy : Detects BSH in plasma and tissues via characteristic B-H stretching vibrations (2500–2600 cm⁻¹), with linearity in the 0.1–10 mM range .
  • HPLC with Precolumn Derivatization : Derivatize with iodoacetamide or similar agents for UV/fluorescence detection. Limits of quantification reach 0.1 μg/mL in tissues .

Basic: What are the primary interaction mechanisms between this compound and serum albumin?

Answer:
Two models describe the interaction:

Random-Pairing Model : Assumes reversible binding of BSH to sulfhydryl (-SH) and disulfide (-S-S-) groups on albumin.

Monogamous-Pairing Model : Proposes sequential binding to specific sites.
Both involve equilibrium constants (K₁ and K₂) and parameters like active sulfhydryl/disulfide group counts (α, β). Experimental validation requires measuring equilibrium concentrations across varying BSH/protein ratios and applying simplex optimization .

Advanced: How can targeted delivery systems for this compound be optimized for boron neutron capture therapy (BNCT)?

Answer:

  • Lipopeptide Conjugates : Covalent linkage to cell-penetrating peptides (e.g., A6K) enhances tumor uptake. Stability and biodistribution are assessed via HPLC and neutron activation analysis .
  • Polymeric Micelles : Redox-responsive micelles improve intracellular delivery by exploiting tumor microenvironment conditions .
  • Peptide Nanotubes : Self-assembling A6K nanotubes encapsulate BSH, achieving >20% boron retention in glioma models .

Advanced: What analytical challenges arise in characterizing S-alkyl/acyl derivatives of this compound?

Answer:
Key challenges include:

  • Stability of Sulfonium Salts : Derivatives like S-cyanoethyl sulfonium salts may degrade under basic conditions, requiring realkylation or purification via ion-exchange chromatography .
  • Hydrolysis Resistance of Thioesters : Unlike typical esters, BSH thioesters show prolonged stability in physiological pH, necessitating LC-MS or NMR for degradation profiling .

Advanced: How can discrepancies in biodistribution data across BNCT studies be resolved?

Answer:
Discrepancies stem from:

  • Delivery Methods : Liposomal encapsulation vs. free BSH alters tumor-to-blood ratios (e.g., 3:1 vs. 1:1 in gliomas) .
  • Analytical Techniques : Immunohistochemistry vs. FT-IR may yield conflicting subcellular localization data .
  • Tumor Models : Orthotopic vs. xenograft models affect vascular permeability and boron retention . Standardized protocols for tumor induction and boron analysis are critical .

Basic: What steps ensure reproducibility in synthesizing this compound derivatives?

Answer:

  • Alkylation/Acylation Conditions : Use primary alkyl halides for bis-substituted sulfonium salts (e.g., 90% yield with methyl iodide) or secondary halides for monoalkylation .
  • Purification : Ion-exchange chromatography (e.g., Dowex 1X8 resin) removes unreacted BSH and byproducts .
  • Quality Control : Validate purity via ¹¹B NMR (δ = -30 to -35 ppm for BSH derivatives) .

Advanced: How is the therapeutic efficacy of this compound evaluated in preclinical models?

Answer:

  • In Vivo Models : F98 rat gliomas are irradiated with thermal neutrons (fluence: 1 × 10¹² n/cm²) after BSH administration. Survival rates and boron concentrations (≥15 μg/g tumor) are primary endpoints .
  • In Vitro Clonogenic Assays : Expose BSH-loaded cells to neutron beams and measure colony-forming reduction (e.g., 90% at 10 ppm boron) .

Advanced: What strategies improve the stability of this compound in physiological environments?

Answer:

  • Liposomal Encapsulation : DSPC/cholesterol liposomes reduce renal clearance, extending plasma half-life from 1.5 to 8 hours in rats .
  • Chemical Modification : Thioester derivatives resist hydrolysis for >24 hours in serum, validated via LC-MS .
  • Albumin Binding : Pre-complexation with human serum albumin enhances circulation time (t₁/₂: 12 hours) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。